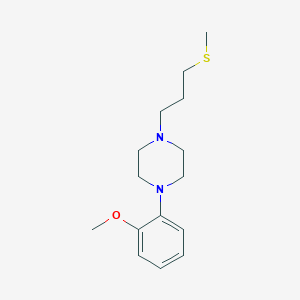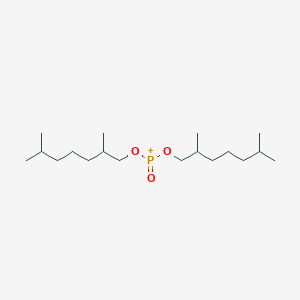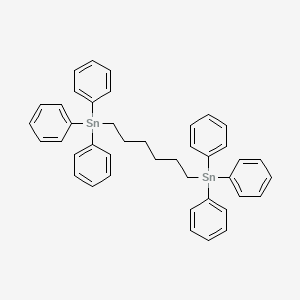
(Hexane-1,6-diyl)bis(triphenylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hexane-1,6-diyl)bis(triphenylstannane) is an organotin compound characterized by the presence of two triphenylstannane groups attached to a hexane-1,6-diyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Hexane-1,6-diyl)bis(triphenylstannane) typically involves the reaction of hexane-1,6-diyl dihalide with triphenylstannane in the presence of a suitable base. The reaction conditions often include:
Solvent: Commonly used solvents include tetrahydrofuran (THF) or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: A strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (Hexane-1,6-diyl)bis(triphenylstannane) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Analyse Chemischer Reaktionen
Types of Reactions
(Hexane-1,6-diyl)bis(triphenylstannane) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state tin compounds.
Substitution: The triphenylstannane groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require the presence of a nucleophile and a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Hexane-1,6-diyl)bis(triphenylstannane) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of (Hexane-1,6-diyl)bis(triphenylstannane) involves its ability to form stable complexes with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, the compound acts as a source of triphenylstannane groups, facilitating the formation of carbon-tin bonds through nucleophilic substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexane-1,6-diyl dihalides: These compounds share the hexane-1,6-diyl backbone but lack the triphenylstannane groups.
Triphenylstannane: This compound contains the triphenylstannane group but lacks the hexane-1,6-diyl backbone.
Other organotin compounds: Various organotin compounds with different organic groups attached to the tin atom.
Uniqueness
(Hexane-1,6-diyl)bis(triphenylstannane) is unique due to the combination of the hexane-1,6-diyl backbone and the triphenylstannane groups. This structure imparts specific chemical properties and reactivity, making it valuable for certain applications in organic synthesis and materials science.
Eigenschaften
CAS-Nummer |
5274-41-9 |
|---|---|
Molekularformel |
C42H42Sn2 |
Molekulargewicht |
784.2 g/mol |
IUPAC-Name |
triphenyl(6-triphenylstannylhexyl)stannane |
InChI |
InChI=1S/6C6H5.C6H12.2Sn/c6*1-2-4-6-5-3-1;1-3-5-6-4-2;;/h6*1-5H;1-6H2;; |
InChI-Schlüssel |
IXMNLKCHLPZGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)[Sn](CCCCCC[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



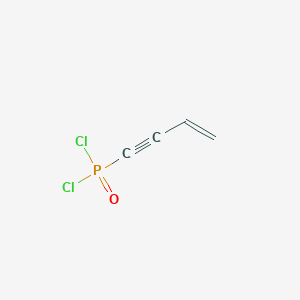
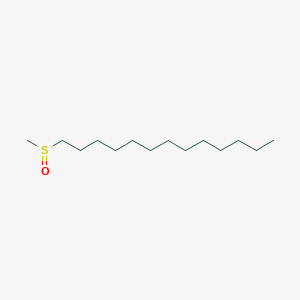
![2-[(4-Chlorophenyl)methyl-[[4-(diethylamino)phenyl]methyl]amino]ethanol](/img/structure/B14730423.png)
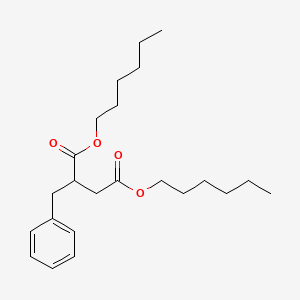


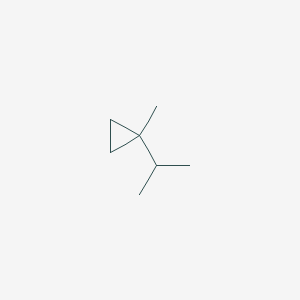

![4-[4-(4-Methoxyphenyl)hexan-3-yl]-n,n-dimethylaniline](/img/structure/B14730481.png)
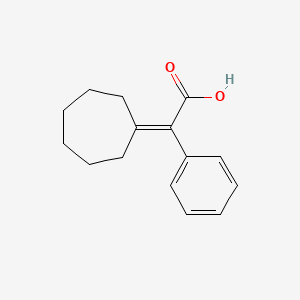
![Ethanone, 2-chloro-1-[4-(phenylthio)phenyl]-](/img/structure/B14730489.png)
